Chemical properties of 3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one
Chemical properties of 3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one
The Chemical and Pharmacological Profile of 3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one: A Technical Guide for Drug Development
As a Senior Application Scientist in medicinal chemistry, the strategic incorporation of fluorine into organic frameworks is a cornerstone of modern drug design. Among these fluorinated motifs, the trifluoromethyl ketone (TFMK) group stands out as a highly privileged pharmacophore. This technical whitepaper provides an in-depth analysis of 3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one (PubChem CID: 16228657), an
By detailing its physicochemical properties, mechanistic behavior as a transition-state analogue, and validated experimental workflows, this guide equips researchers with the necessary insights to leverage this compound in protease inhibitor development.
Physicochemical Properties & The Hydration Equilibrium
The substitution of a standard methyl group with a trifluoromethyl (
The Hydration Phenomenon:
Because the highly polarized
Table 1: Summary of Quantitative Physicochemical Data
| Property | Value | Structural/Functional Implication |
| Molecular Formula | Incorporates the phenylglycine backbone with a TFMK warhead. | |
| Molecular Weight | 203.16 g/mol | Low molecular weight, ideal for fragment-based drug discovery (FBDD). |
| H-Bond Donors | 1 | Primary amine ( |
| H-Bond Acceptors | 4 | Carbonyl oxygen and fluorine atoms act as potent H-bond acceptors. |
| Electrophilicity | Extremely High | Driven by the strong |
| Aqueous State | Ketone | Exists predominantly as a hydrate in aqueous media, requiring kinetic equilibration. |
Mechanism of Action: Transition-State Analogue Inhibition
3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one is primarily utilized as a covalent, reversible inhibitor of serine and cysteine proteases (such as chymotrypsin, human leukocyte elastase, and viral 3CL proteases).
Causality of Inhibition: During normal peptide hydrolysis, the enzyme's catalytic triad (e.g., Ser195, His57, Asp102 in serine proteases) attacks the amide bond of the substrate, forming a transient, unstable tetrahedral intermediate that quickly collapses to cleave the peptide.
When 3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one enters the active site, the nucleophilic serine (or cysteine) attacks the highly electrophilic TFMK carbonyl carbon. However, unlike a standard peptide bond, the
Diagram 1: Covalent trapping of proteases by TFMK inhibitors via tetrahedral adduct formation.
Synthetic Methodology: The Ruppert-Prakash Route
Synthesizing
Chemical Logic:
Diagram 2: Synthetic workflow for 3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one.
Protocol 1: Synthesis of 3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one
Self-Validating System: Each step includes an analytical checkpoint to prevent the propagation of failed intermediates.
-
Precursor Preparation: Begin with N-Boc-L-phenylglycinal (derived from the reduction of the corresponding Weinreb amide).
-
Validation: Confirm aldehyde presence via
-NMR (characteristic peak at ~9.5 ppm).
-
-
Trifluoromethylation: Dissolve the aldehyde in anhydrous THF at 0°C under Argon. Add 1.2 equivalents of
. Slowly add 0.1 equivalents of TBAF (1M in THF). Stir for 2 hours, allowing the reaction to warm to room temperature.-
Causality: The low temperature prevents side reactions and controls the exothermicity of the carbanion addition.
-
Validation: Perform
-NMR. The appearance of a doublet near -78 ppm confirms the formation of the trifluoromethylated silyl ether.
-
-
Desilylation & Oxidation: Treat the crude mixture with 1N HCl to cleave the TMS ether, yielding the
-amino alcohol. Isolate and dissolve in Dichloromethane (DCM). Add 1.5 equivalents of Dess-Martin Periodinane (DMP) and stir for 4 hours.-
Causality: DMP is a mild, non-aqueous oxidant that converts the alcohol to the ketone without causing epimerization at the sensitive phenylglycine
-carbon.
-
-
Deprotection: Treat the resulting N-Boc TFMK with 20% Trifluoroacetic acid (TFA) in DCM for 1 hour to remove the Boc protecting group.
-
Purification: Concentrate under reduced pressure and purify via reverse-phase HPLC to yield 3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one as a TFA salt.
-
Validation: Confirm final structure via LC-MS (
= 204.1) and -NMR (singlet near -76 ppm for the ketone, alongside peaks for the hydrate form in aqueous solvents).
-
Experimental Workflow: Kinetic Profiling & Enzyme Inhibition
Because TFMKs undergo slow, tight-binding inhibition due to the time required to displace the active-site water network and form the covalent hemiketal, standard steady-state
Protocol 2: Time-Dependent Enzyme Inhibition Assay
-
Reagent Preparation: Prepare a 10 mM stock of 3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one in 100% DMSO. Dilute into the assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM DTT) to create a concentration gradient (0.1
M to 100 M). Keep final DMSO concentration below 1% to prevent enzyme denaturation. -
Pre-Incubation (The Critical Step): Mix the target protease (e.g., 10 nM final concentration) with the inhibitor gradients in a 96-well microplate. Incubate at 37°C for variable time points (
= 0, 15, 30, 60, and 120 minutes).-
Causality: This allows the ketone/hydrate equilibrium to shift and the slow formation of the covalent tetrahedral intermediate to reach a steady state.
-
-
Substrate Addition: Rapidly add a fluorogenic substrate (e.g., AMC-tagged peptide) at a concentration equal to its
. -
Kinetic Measurement: Immediately monitor fluorescence cleavage continuously for 10 minutes using a microplate reader (e.g., Ex/Em = 380/460 nm).
-
Data Analysis: Calculate the initial velocity (
) for each well. Plot fractional activity ( ) versus inhibitor concentration. You will observe that the apparent drops significantly as pre-incubation time increases, confirming the slow-binding mechanism. Fit the data to the Morrison equation for tight-binding inhibitors to determine the true .
References
-
PubChem Compound Summary for CID 16228657 (3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one). National Center for Biotechnology Information. Available at:[Link]
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease . Bioorganic & Medicinal Chemistry. Available at:[Link]
-
Studies on the mechanism of inhibition of the serine protease chymotrypsin by peptidyl trifluoromethyl ketones . ProQuest Dissertations. Available at:[Link]
-
Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry . MDPI Pharmaceuticals. Available at:[Link]
- Inhibition of Serine Protease by Trifluoromethyl Ketone. Filo Educational Resources.
